4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine
Overview
Description
4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is a nitrogen-rich heterocyclic compound belonging to the triazine family It is characterized by its triazine ring structure, which consists of three nitrogen atoms and three carbon atoms arranged in a six-membered ring
Mechanism of Action
Target of Action
It’s known that triazine derivatives have been investigated as biologically active small molecules . These compounds exhibit various activities, including antimicrobial, anti-cancer, and anti-viral activities .
Mode of Action
Biochemical Pathways
It’s known that nitrogen-rich compounds with n-n and c-n bonds in their molecular backbone are expected to derive their energy from the combustion of the hydrocarbon skeleton, relief from molecular strain, and breakage of c-n and n-n bonds .
Result of Action
Some triazine derivatives have shown promising activity against staphylococcus aureus and escherichia coli .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with dimethylamine. The reaction is carried out under basic conditions, often using a solvent such as dioxane or water. The process can be summarized as follows:
Starting Materials: 2,4,6-Trichloro-1,3,5-triazine and dimethylamine.
Reaction Conditions: The reaction is conducted in a basic medium, typically using sodium carbonate as a base.
Solvent: A mixture of dioxane and water is commonly used as the solvent.
Temperature: The reaction is carried out at elevated temperatures, usually between 70-80°C.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization: It can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Bases: Sodium carbonate, potassium carbonate.
Solvents: Dioxane, water, ethanol.
Temperature: Typically between 70-80°C for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile used. For example, substitution with an amine can yield a variety of substituted triazine derivatives, which can have different functional groups attached to the triazine ring.
Scientific Research Applications
4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Comparison with Similar Compounds
Similar Compounds
4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine: Another nitrogen-rich triazine derivative with high energetic properties.
2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine: Known for its high thermal stability and energetic properties.
Hydrazinium cyamelurate: A compound with good thermal stability and reduced sensitivity.
Uniqueness
4,6-Dichloro-N,N-dimethyl-1,3,5-triazin-2-amine is unique due to its high reactivity towards nucleophiles and its versatility in forming a wide range of substituted triazine derivatives. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N4/c1-11(2)5-9-3(6)8-4(7)10-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRGRVVBODKGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178746 | |
Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2401-64-1 | |
Record name | 2,4-Dichloro-6-(dimethylamino)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2401-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazin-2-amine, 4,6-dichloro-N,N-dimethyl- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DICHLORO-N,N-DIMETHYL-1,3,5-TRIAZINE-2-AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVI31V7VBG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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